molecular formula C10H10N2O2 B072894 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1578-89-8

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B072894
CAS No.: 1578-89-8
M. Wt: 190.2 g/mol
InChI Key: QOOURZOOVQWRCB-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazolone core with a methoxyphenyl substituent, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators, making it a potential candidate for anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOURZOOVQWRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345538
Record name 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-89-8
Record name 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCC(C(=O)[O-])C(=O)c1ccc(OC)cc1
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Synthesis routes and methods II

Procedure details

The starting material was prepared using an analogous procedure to that described for the synthesis of 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one in Example 9. Ethyl-4-methoxybenzoylacetate (1 g, 4.5 mmol) was reacted with hydrazine hydrate (218 μl, 4.5 mmol) to give 3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one (570 mg, 67%).
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1 g
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218 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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